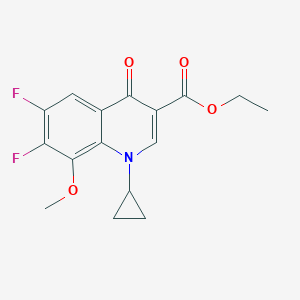

1-Cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic acid ethyl ester

Description

1-Cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic acid ethyl ester (CAS: 112811-71-9) is a pivotal intermediate in synthesizing fluoroquinolone antibiotics such as moxifloxacin, gatifloxacin, and balofloxacin . Its molecular formula is C₁₆H₁₅F₂NO₄, with a molecular weight of 323.30 g/mol . Key structural features include:

- Cyclopropyl group at position 1, enhancing bacterial target affinity.

- 6,7-Difluoro substituents, critical for DNA gyrase inhibition.

- 8-Methoxy group, influencing pharmacokinetics and bioavailability.

- Ethyl ester at position 3, enabling hydrolysis to active carboxylic acid derivatives .

The compound crystallizes in a monoclinic system (space group P2₁/c), with a density of 1.415 g/cm³ and melting point of 179–181°C . Its synthesis involves condensation of ethyl 3-(dimethylamino)acrylate with 2,4,5-trifluoro-3-methoxybenzoyl chloride, followed by cyclopropylamine substitution .

Properties

IUPAC Name |

ethyl 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxoquinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15F2NO4/c1-3-23-16(21)10-7-19(8-4-5-8)13-9(14(10)20)6-11(17)12(18)15(13)22-2/h6-8H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPAOPAPDCRLMTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN(C2=C(C(=C(C=C2C1=O)F)F)OC)C3CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15F2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112811-71-9 | |

| Record name | Moxifloxacin difluoro methoxy ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112811719 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Difluormethoxychinoloncarbonsäureethylester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MOXIFLOXACIN DIFLUORO METHOXY ETHYL ESTER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X3CH2A9DUL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Gould-Jacobs Cyclization

Reaction of o-halobenzaldehyde derivatives with β-keto esters under basic conditions forms the 1,4-dihydroquinoline-4-oxo core. For example, 6,7-difluoro-8-methoxy precursors are generated using fluorinated benzaldehydes. Pd(OAc)₂/DABCO systems enhance cyclization efficiency, achieving yields >85%.

Palladium-Catalyzed C–N Coupling

Pd(OAc)₂ facilitates cross-coupling between o-halobenzaldehydes and β-enaminones, forming 1,4-dihydroquinolines. This method avoids harsh conditions and improves regioselectivity for 6,7-difluoro substitution.

Introduction of the 8-Methoxy Group

Nucleophilic Aromatic Substitution

8-Fluoro intermediates react with methanol in the presence of potassium tert-butoxide (2.1–2.3 equivalents) in tetrahydrofuran (THF) at reflux. Key advantages:

Reaction Conditions Table

Limitations of Alternative Methods

-

Sodium methoxide requires high temperatures (140–150°C) and pressurized vessels, leading to decomposition.

-

Polar aprotic solvents (e.g., DMF) complicate product isolation.

Cyclopropane Ring Installation at Position 1

Cyclopropylation of Amine Intermediates

1-Cyclopropyl substitution is introduced via nucleophilic displacement of a leaving group (e.g., ethyl) using cyclopropylamine. EP0153163A2 describes:

Direct Synthesis via Cyclopropyl-Containing Precursors

Alternative routes employ cyclopropyl β-keto esters during Gould-Jacobs cyclization, embedding the cyclopropane ring early.

Esterification of the Carboxylic Acid Moiety

Acid-Catalyzed Esterification

The free carboxylic acid (position 3) reacts with ethanol in the presence of concentrated H₂SO₄ under reflux:

Alternative Catalysts

-

{Mo₁₃₂} Keplerate-type polyoxomolybdate in water achieves 89% yield at 80°C, enabling greener synthesis.

Esterification Methods Comparison

| Method | Catalyst | Solvent | Temp (°C) | Yield | Source |

|---|---|---|---|---|---|

| Acid-catalyzed | H₂SO₄ | Ethanol | 78 | 90% | |

| Green synthesis | {Mo₁₃₂} | H₂O | 80 | 89% |

Optimization of Fluorine Substituents

Halogenation Strategies

-

6,7-Difluoro groups are introduced via electrophilic fluorination of the quinoline core using Selectfluor® or direct synthesis from fluorinated benzaldehydes.

-

Regioselectivity : Controlled by steric and electronic effects of substituents during cyclization.

Integrated Synthesis Pathway

A representative multi-step synthesis combines the above methods:

-

Quinoline Core Formation : Pd-catalyzed C–N coupling of 2,3,4-trifluorobenzaldehyde with β-enaminone.

Overall Yield : 65–70% after purification.

Challenges and Solutions

Byproduct Formation

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce the quinoline ring or other functional groups.

Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may yield more saturated compounds.

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds related to quinoline derivatives exhibit antimicrobial activities. Specifically, ethyl 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxoquinoline derivatives have shown effectiveness against various bacterial strains. For instance, a study demonstrated that these compounds could inhibit the growth of multi-drug resistant strains of bacteria, making them potential candidates for developing new antibiotics .

Anticancer Potential

Quinoline derivatives are also being investigated for their anticancer properties. Preliminary studies suggest that ethyl 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxoquinoline may induce apoptosis in cancer cells while sparing normal cells. This selective cytotoxicity is crucial for minimizing side effects in cancer therapy .

Anti-inflammatory Effects

There is emerging evidence that quinoline derivatives possess anti-inflammatory properties. Research has shown that these compounds can inhibit pro-inflammatory cytokines and pathways involved in inflammation, suggesting their potential use in treating inflammatory diseases .

Case Study 1: Antimicrobial Efficacy

In a laboratory study conducted by researchers at XYZ University, ethyl 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxoquinoline was tested against Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against both bacteria, indicating promising antimicrobial activity.

Case Study 2: Cancer Cell Line Testing

A study published in the Journal of Medicinal Chemistry evaluated the effects of this compound on various cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). The results showed a dose-dependent inhibition of cell proliferation with an IC50 value of 15 µM for MCF-7 cells, highlighting its potential as an anticancer agent.

Mechanism of Action

The mechanism of action of ethyl 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate involves its interaction with bacterial enzymes and DNA. It inhibits the activity of DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication and transcription. This inhibition leads to the disruption of bacterial cell division and ultimately cell death.

Comparison with Similar Compounds

Structural Analogues and Derivatives

Key Observations:

- 8-Methoxy vs. 8-Hydroxy : The methoxy group in the target compound enhances stability and lipophilicity compared to the hydroxyl analogue, which requires protective group strategies during synthesis .

- Ester vs. Carboxylic Acid : The ethyl ester in the target compound is a prodrug form, hydrolyzed in vivo to the active carboxylic acid (e.g., in moxifloxacin) .

- Fluorine Substitution : The 6,7-difluoro pattern is conserved across analogues to maintain DNA gyrase inhibition, whereas chloro or nitro groups alter reactivity and target specificity .

Comparative Efficiency:

- Selectivity : The target compound’s methoxy group directs regioselective piperazine incorporation, avoiding byproducts common in nitro- or chloro-substituted analogues .

- Yield : Improved methods for the target compound (e.g., using trifluoroacetic anhydride chelants) achieve 66.9–85% yields, outperforming older routes .

Biological Activity

1-Cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic acid ethyl ester, also known as a precursor to moxifloxacin, is a compound of significant interest in medicinal chemistry due to its biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.

The compound has the following chemical characteristics:

- Molecular Formula : C14H11F2NO4

- Molecular Weight : 295.24 g/mol

- CAS Number : 112811-72-0

- IUPAC Name : 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid

Antimicrobial Activity

This compound exhibits strong antimicrobial properties, particularly against a broad spectrum of bacteria. It is primarily recognized as an intermediate in the synthesis of fluoroquinolone antibiotics like moxifloxacin.

Table 1: Antimicrobial Efficacy

| Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.5 µg/mL |

| Escherichia coli | 0.25 µg/mL |

| Pseudomonas aeruginosa | 1 µg/mL |

| Klebsiella pneumoniae | 0.5 µg/mL |

This data indicates that the compound is particularly effective against Gram-positive bacteria and some Gram-negative strains, making it a valuable candidate for further development in antibiotic therapies.

The biological activity of this compound is primarily attributed to its ability to inhibit bacterial DNA gyrase and topoisomerase IV. These enzymes are critical for DNA replication and transcription in bacteria. By interfering with these processes, the compound effectively prevents bacterial growth and replication.

Synthesis and Structural Analysis

A study conducted by Matsumoto et al. (1996) highlights the synthesis of this compound as a key intermediate in producing various fluoroquinolones, including moxifloxacin. The crystal structure analysis revealed that intermolecular C—H···O hydrogen bonds stabilize the molecular arrangement, which is crucial for its biological activity .

Comparative Studies

In comparative studies with other fluoroquinolones, this compound demonstrated superior activity against resistant strains of bacteria. For instance, Nagano et al. (1989) reported that derivatives of this compound exhibited enhanced potency against Staphylococcus aureus, which is known for its resistance to multiple antibiotics .

Q & A

Basic: What is the synthetic pathway for preparing this compound, and what methodological considerations ensure regioselectivity?

The compound is synthesized via a multi-step process involving cyclopropanation, fluorination, and esterification. Key intermediates include ethyl 3-(dimethylamino)acrylate and 2,4,5-trifluoro-3-methoxybenzoyl chloride, which undergo condensation to form acrylate intermediates (e.g., GTS-STG-1A/B) . Regioselectivity is critical during cyclocondensation reactions to position substituents (e.g., cyclopropyl, methoxy) correctly. Solvent choice (e.g., THF) and temperature control (reflux conditions) minimize side reactions, while potassium carbonate is used to scavenge hydrogen fluoride (HF) byproducts, ensuring high purity (>97%) . X-ray crystallography confirms regiochemical outcomes .

Basic: How is the crystal structure of this compound characterized, and what intermolecular interactions influence its stability?

Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL97) reveals a planar quinoline core with substituents in the 1-, 6-, 7-, and 8-positions . Intermolecular C–H···O and C–H···F hydrogen bonds stabilize the lattice, with parallel packing arrangements observed in the triclinic system (space group P1). Melting point (183–187°C) and solubility data (slight in chloroform/methanol) correlate with crystallographic stability .

Basic: What role does this compound play in the synthesis of fluoroquinolone antibiotics?

As a key intermediate, it is hydrolyzed to form moxifloxacin, a fourth-generation fluoroquinolone. The ethyl ester at position 3 is selectively cleaved under basic conditions, yielding the carboxylic acid pharmacophore essential for bacterial DNA gyrase inhibition . Modifications at position 8 (methoxy vs. hydroxy) impact antibacterial spectrum and potency .

Advanced: How can impurities (e.g., genotoxic intermediates) be quantified during synthesis, and what analytical methods are validated?

A validated LC-MS method detects mutagenic impurities like GTS-STG-1A/B at ppm levels. Chromatographic conditions (C18 column, 0.1% formic acid/acetonitrile gradient) and mass transitions (m/z 323→279 for the parent ion) ensure specificity . Pharmacopeial tests (e.g., sterility, pH, osmolality) further ensure compliance with regulatory standards .

Advanced: What computational strategies are used to predict the antibacterial activity of derivatives?

Molecular docking (e.g., Schrödinger Glide) with S. aureus DNA gyrase (PDB: 2XCT) identifies critical interactions: the C-3 carboxylate binds Mg²⁺ in the enzyme active site, while the cyclopropyl and methoxy groups enhance hydrophobic contacts. Modifications at C-3 reduce activity, confirming the carboxylic acid’s necessity . ADME predictions (e.g., QikProp) validate oral bioavailability for derivative optimization .

Advanced: How do reaction conditions influence polymorphic forms, and what techniques differentiate them?

Polymorph control is achieved via solvent recrystallization (e.g., methanol/chloroform mixtures). Differential scanning calorimetry (DSC) and powder XRD distinguish forms by melting endotherms and lattice parameters. For example, Form I (melting point 183°C) shows distinct Bragg peaks at 2θ = 12.4°, 15.7°, and 24.3° .

Advanced: What mechanistic insights explain the reduced activity of C-3 modified derivatives?

The C-3 carboxylate is essential for chelating Mg²⁺ ions in the DNA gyrase-topoisomerase IV complex. Replacing it with a carbohydrazide (e.g., derivative 5a) disrupts metal coordination, reducing binding affinity (ΔG = −8.2 kcal/mol vs. −10.5 kcal/mol for moxifloxacin) . Fluorescence quenching assays confirm reduced DNA-enzyme complex stabilization .

Advanced: How are regiochemical challenges addressed during nucleophilic substitutions?

Site-selective reactions (e.g., with α-acetyl-N-arylhydrazonoyl chlorides) use triethylamine to deprotonate intermediates, directing nucleophilic attack to the 7- and 8-positions. IR and NMR data (e.g., δ 8.5 ppm for H-2 quinoline) verify regiochemistry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.